molecular formula C41H76O5 B575945 3-[(14,16-Dimethyloctadecanoyl)oxy]-2-hydroxypropyl octadeca-9,12-dienoate CAS No. 168482-44-8

3-[(14,16-Dimethyloctadecanoyl)oxy]-2-hydroxypropyl octadeca-9,12-dienoate

Cat. No.: B575945
CAS No.: 168482-44-8
M. Wt: 649.054
InChI Key: WFTOOGFFSZCCNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(14,16-Dimethyloctadecanoyl)oxy]-2-hydroxypropyl octadeca-9,12-dienoate is a natural product found in Streptomyces with data available.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been involved in studies exploring the synthesis of furanoid esters from naturally occurring unsaturated fatty esters. This research demonstrates methods to obtain isomeric C18-furanoid esters, which are valuable in various chemical applications (Jie & Lam, 1977).

Applications in Cancer Research

  • Polyphenol-linoleates derived from natural polyphenols have been synthesized, where compounds similar to 3-[(14,16-Dimethyloctadecanoyl)oxy]-2-hydroxypropyl octadeca-9,12-dienoate were tested for anti-tumor activities. This research is significant in exploring potential cancer treatments (Mustafa et al., 2007).

Study of Autoxidation

  • The compound has been used to identify autoxidation products of a similar furan fatty acid ester, methyl 9,12-epoxyoctadeca-9,11-dienoate. Understanding the autoxidation process is crucial for assessing the stability and longevity of fatty acid esters in various applications (Sehat et al., 1998).

Investigations in Lipid Chemistry

  • Research on the synthesis of 9,12-epoxyoctadeca-9,11-dienoic acid and its derivatives provides insights into the properties and potential applications of similar compounds in lipid chemistry (Alaiz et al., 1988).

Relevance in Material Science

  • Studies have also been conducted on the synthesis of oxygenated fatty acid esters from santalbic acid ester, demonstrating the potential of these compounds in material science and industrial applications (Pasha & Ahmad, 1993).

Properties

CAS No.

168482-44-8

Molecular Formula

C41H76O5

Molecular Weight

649.054

IUPAC Name

(2-hydroxy-3-octadeca-9,12-dienoyloxypropyl) 14,16-dimethyloctadecanoate

InChI

InChI=1S/C41H76O5/c1-5-7-8-9-10-11-12-13-14-15-16-20-23-26-29-32-40(43)45-35-39(42)36-46-41(44)33-30-27-24-21-18-17-19-22-25-28-31-38(4)34-37(3)6-2/h10-11,13-14,37-39,42H,5-9,12,15-36H2,1-4H3

InChI Key

WFTOOGFFSZCCNW-UHFFFAOYSA-N

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC(C)CC(C)CC)O

Synonyms

(Z,Z)-9,12-Octadecadienoic acid, 3-[(14,16- dimethyl-1-oxooctadecyl)oxy]-2-hydroxy-propyl ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(14,16-Dimethyloctadecanoyl)oxy]-2-hydroxypropyl octadeca-9,12-dienoate
Reactant of Route 2
Reactant of Route 2
3-[(14,16-Dimethyloctadecanoyl)oxy]-2-hydroxypropyl octadeca-9,12-dienoate
Reactant of Route 3
3-[(14,16-Dimethyloctadecanoyl)oxy]-2-hydroxypropyl octadeca-9,12-dienoate
Reactant of Route 4
3-[(14,16-Dimethyloctadecanoyl)oxy]-2-hydroxypropyl octadeca-9,12-dienoate
Reactant of Route 5
Reactant of Route 5
3-[(14,16-Dimethyloctadecanoyl)oxy]-2-hydroxypropyl octadeca-9,12-dienoate
Reactant of Route 6
Reactant of Route 6
3-[(14,16-Dimethyloctadecanoyl)oxy]-2-hydroxypropyl octadeca-9,12-dienoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.